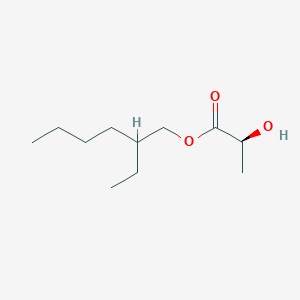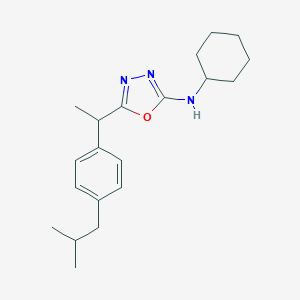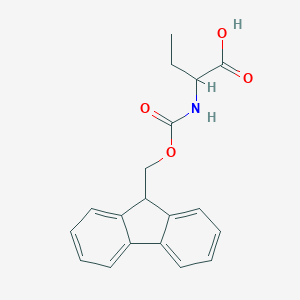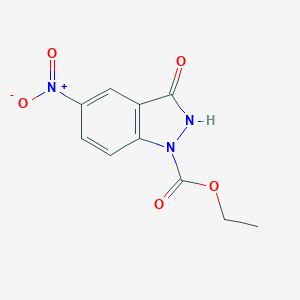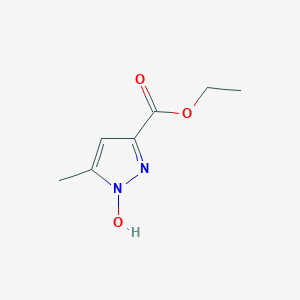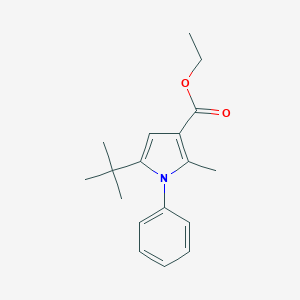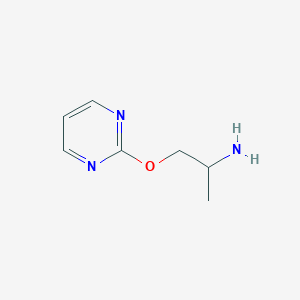
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one, also known as DMHP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. DMHP is a member of the pyrrolidine family and has been synthesized using various methods.
Applications De Recherche Scientifique
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is not fully understood. However, it is believed that 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one exerts its effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. Additionally, 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has been shown to have antioxidant effects by scavenging free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is also stable under normal laboratory conditions. However, one limitation of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one. One area of interest is its potential use as a chelating agent in the treatment of heavy metal poisoning. Further studies are needed to determine the efficacy and safety of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one in this application. Another area of interest is the development of novel synthetic methods for 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one. Finally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is a chemical compound that has been widely studied for its potential applications in the field of scientific research. It has been synthesized using various methods and has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has several advantages for use in lab experiments, including its availability and stability. However, further studies are needed to fully understand the mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one and its potential applications in various scientific research fields.
Méthodes De Synthèse
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite, followed by the addition of methylamine hydrochloride and sodium acetate. The resulting product is then treated with hydrochloric acid to yield 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one.
Propriétés
Numéro CAS |
177087-42-2 |
|---|---|
Nom du produit |
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO4/c1-8-6(9)4(11-2)5(12-3)7(8)10/h6,9H,1-3H3 |
Clé InChI |
SDSQTTAKFFIWSI-UHFFFAOYSA-N |
SMILES |
CN1C(C(=C(C1=O)OC)OC)O |
SMILES canonique |
CN1C(C(=C(C1=O)OC)OC)O |
Synonymes |
2H-Pyrrol-2-one,1,5-dihydro-5-hydroxy-3,4-dimethoxy-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



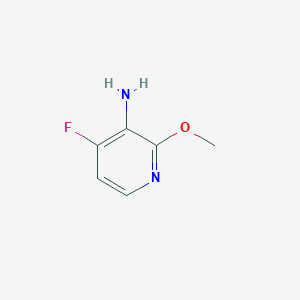
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)


![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
